molecular formula C7H12N4O2 B12081683 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide

Cat. No.: B12081683
M. Wt: 184.20 g/mol
InChI Key: IPEFFUKZPZNVFA-UHFFFAOYSA-N
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Description

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide is a chemical compound that features a pyrazole ring substituted with a methyl group and an oxypropanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with appropriate hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the hydrazide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 3-[(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine
  • 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide is unique due to its specific structural features, such as the combination of a pyrazole ring with an oxypropanehydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)oxypropanehydrazide

InChI

InChI=1S/C7H12N4O2/c1-5(7(12)10-8)13-6-3-9-11(2)4-6/h3-5H,8H2,1-2H3,(H,10,12)

InChI Key

IPEFFUKZPZNVFA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NN)OC1=CN(N=C1)C

Origin of Product

United States

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